molecular formula C6H10O5S B1599898 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid CAS No. 832142-14-0

2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid

Cat. No. B1599898
M. Wt: 194.21 g/mol
InChI Key: JBTKTZMLGKJGPH-UHFFFAOYSA-N
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Description

2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid is a chemical compound with the molecular formula C6H10O5S . It is a cyclopropylacetic acid derivative that contains a sulfonate ester group . This compound is used in organic synthesis and can react with various nucleophiles to form a wide range of derivatives .


Synthesis Analysis

The synthesis of 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid is complex and requires multiple steps . These steps include cyclopropyl chemical reactions, nucleophilic substitution reactions, and acetylation reactions .


Molecular Structure Analysis

The molecular structure of 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid is represented by the linear formula C6H10O5S . The compound has a molecular weight of 194.21 g/mol .


Chemical Reactions Analysis

As a cyclopropylacetic acid derivative that contains a sulfonate ester group, 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid can react with various nucleophiles to form a wide range of derivatives .


Physical And Chemical Properties Analysis

2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid is a solid compound . It has a molecular weight of 194.21 g/mol . The compound has a topological polar surface area of 89 Ų and a complexity of 282 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Solvent-Controlled Synthesis

Miao et al. (2016) described a novel and tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates and acetic acid, highlighting the potential of "2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid" in synthesizing β- or γ-addition products with high selectivity and yield. This process showcases the compound's versatility in organic synthesis, offering a pathway to produce various sulfonylated products under controlled conditions Maozhong Miao, Yi Luo, Huaping Xu, Zhengkai Chen, Jianfeng Xu, H. Ren, 2016.

Enantioselective Access to Heterocycles

Carreño et al. (2003) achieved stereocontrolled formation of cis-2,5-disubstituted tetrahydrofurans and cis-2,6-disubstituted tetrahydropyrans from enantiopure ketosulfinyl esters through reduction, Weinreb's amide, and ketone formation, followed by reductive cyclization of hydroxysulfinyl ketones. This study exemplifies the compound's utility in enantioselective synthesis, leading to the creation of natural product analogs and highlighting its potential for generating complex molecular architectures M. C. Carreño, Renaud Des Mazery, A. Urbano, F. Colobert, G. Solladié, 2003.

Synthesis of Cyclopropyl Derivatives

Stolle et al. (1992) explored the nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0), demonstrating the compound's potential in creating cyclopropylideneethyl derivatives. This research provides insight into the use of "2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid" for constructing valuable synthetic intermediates with high synthetic potential A. Stolle, J. Ollivier, P. Piras, J. Salaün, A. Meijere, 1992.

Antioxidant and Xanthine Oxidase Inhibitory Studies

Ikram et al. (2015) synthesized transition metal complexes of a novel amino acid bearing Schiff base ligand, demonstrating antioxidant properties and selective xanthine oxidase inhibitory activities. This suggests potential pharmacological applications of derivatives or related compounds in therapeutic contexts, particularly in oxidative stress-related diseases M. Ikram, S. Rehman, Ajmal Khan, R. Baker, T. Hofer, F. Subhan, M. Qayum, Faridoon, C. Schulzke, 2015.

Safety And Hazards

The safety information for 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(1-methylsulfonyloxycyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5S/c1-12(9,10)11-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTKTZMLGKJGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473501
Record name 2-(1-(methylsulfonyloxy)cyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid

CAS RN

832142-14-0
Record name 2-(1-(methylsulfonyloxy)cyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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